2-Isopropylpyrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUHABALCALTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Isopropylpyrazolo 1,5 a Pyridine and Its Derivatives
Development of the Pyrazolo[1,5-a]pyridine (B1195680) Core Structure
The synthesis of the pyrazolo[1,5-a]pyridine core is primarily achieved through the construction of the pyrazole (B372694) ring fused to a pyridine (B92270) backbone. Several elegant strategies have been developed to achieve this, with [3+2] cycloaddition reactions and multicomponent reactions being among the most powerful.
[3+2] Cycloaddition Strategies in Pyrazolo[1,5-a]pyridine Synthesis
The most prevalent approach for synthesizing pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes. nih.gov This method offers a high degree of convergence and allows for the introduction of a wide variety of substituents onto the heterocyclic core.
A highly efficient, one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition of various alkynes and alkenes with 2-imino-1H-pyridin-1-amines under catalyst-free conditions. rsc.org This method provides excellent yields and proceeds through a [3+2] annulation process. While this methodology has been demonstrated for a range of substituted pyrazolo[1,5-a]pyridines, specific examples detailing the use of an isopropyl-substituted alkyne or alkene to directly yield 2-isopropylpyrazolo[1,5-a]pyridine are not extensively reported. However, the general applicability of this method suggests its potential for the synthesis of the target compound.
A base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has also been established for the synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org This reaction proceeds in moderate to good yields and showcases the utility of this strategy for introducing specific functionalities at the 2-position.
The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.orggoogle.com This metal-free, room-temperature method utilizes N-methylpyrrolidone (NMP) as a solvent under an oxygen atmosphere. The reaction demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the reactants. This methodology has been successfully applied to synthesize various acylated pyrazolo[1,5-a]pyridines, which are valuable intermediates in drug discovery. For instance, the reaction of N-aminopyridines with chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated ketones proceeds efficiently to afford the corresponding 2,3-disubstituted pyrazolo[1,5-a]pyridines.
| Reactant 1 (N-Aminopyridine) | Reactant 2 (α,β-Unsaturated Carbonyl) | Product | Yield (%) |
| N-Aminopyridine | Chalcone | 2,3-Diphenylpyrazolo[1,5-a]pyridine | High |
| N-Aminopyridine | Benzylideneacetone | 3-Acetyl-2-phenylpyrazolo[1,5-a]pyridine | High |
This table represents the general applicability of the method. Specific yield data for each reaction would be found in the cited literature.
An efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. researchgate.net This environmentally friendly protocol operates under mild conditions and exhibits high atom economy. A plausible mechanism involves the initial protonation of the N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen, followed by cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product. researchgate.net
Another notable oxidative cycloaddition involves the use of PIDA (phenyliodine diacetate) to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing a variety of multifunctionalized pyrazolo[1,5-a]pyridines under facile conditions. nih.gov
A novel and efficient base-mediated [3+2]-cycloannulation strategy has been developed for the synthesis of pyrazolo[1,5-a]pyridine derivatives utilizing (E)-β-iodovinyl sulfones. nih.govnih.gov This metal-free protocol involves the reaction of pyridinium-N-amine with (E)-β-iodovinyl sulfones in the presence of a base like K2CO3. This reaction can be tuned to produce either 2-substituted or 3-sulfonyl-pyrazolo[1,5-a]pyridines. The reaction of 1-aminopyridinium iodide with (E)-β-iodovinyl sulfones leads to a tandem cycloannulative-desulfonylation, affording 2-substituted pyrazolo[1,5-a]pyridines in good to high yields. nih.govnih.gov This method demonstrates broad substrate scope and good functional group tolerance.
| (E)-β-Iodovinyl Sulfone Substituent | Base | Product (2-Substituted Pyrazolo[1,5-a]pyridine) | Yield (%) |
| Aryl | K2CO3 | 2-Arylpyrazolo[1,5-a]pyridine | 49-88 |
| Alkyl | K2CO3 | 2-Alkylpyrazolo[1,5-a]pyridine | Moderate to High |
This table illustrates the versatility of the cycloannulation-desulfonylation process with various sulfone substrates. nih.gov
Multicomponent Reaction (MCR) Approaches to Pyrazolo[1,5-a]pyridine Architectures
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazolo[1,5-a]pyridines in a single step from three or more starting materials. nih.gov An efficient method for constructing 5-arylpyrazolo[1,5-a]pyrimidines, a related and important class of compounds, utilizes calcium carbide as a solid alkyne source in a copper-mediated reaction with pyrazole-3-amine and (hetero)aromatic aldehydes. nih.gov This approach highlights the potential of MCRs in building fused heterocyclic systems.
While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs in heterocyclic synthesis suggest that a carefully designed combination of starting materials could provide a convergent route to this target. For example, a reaction involving an N-aminopyridine, an isopropyl-containing aldehyde or ketone, and a third component providing the remaining atoms for the pyrazole ring could potentially yield the desired product.
Catalytic Strategies for Pyrazolo[1,5-a]pyridine Formation
Modern organic synthesis has seen a surge in the application of catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the pyrazolo[1,5-a]pyridine core has greatly benefited from these advancements, with various transition metal-catalyzed reactions and other catalytic systems being developed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of pyrazolo[1,5-a]pyridines is well-documented. organic-chemistry.org These methods often involve the construction of the heterocyclic ring through carbon-carbon and carbon-nitrogen bond-forming reactions.
One notable strategy involves a cascade process that begins with a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide, followed by a silver-mediated cyclization to yield 2-substituted pyrazolo[1,5-a]pyridines. nih.govresearchgate.net This approach is significant as it provides a direct route to substitution at the 2-position, which has historically been a synthetic challenge. researchgate.net The reaction demonstrates good scope with respect to various electron-poor and electron-rich alkenyl iodides. nih.govresearchgate.net
Palladium-catalyzed cross-dehydrogenative coupling (CDC) has also been employed in the synthesis of pyrazolo[1,5-a]pyridine derivatives. For instance, the direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors has been used to synthesize 3,3'-bipyrazolo[1,5-a]pyridine derivatives. rsc.orgnih.govrsc.org This palladium(II)-catalyzed C-H bond activation shows good functional group tolerance and can provide the coupled products in high yields. rsc.orgnih.govrsc.org While this method functionalizes a pre-existing pyrazolo[1,5-a]pyridine, it highlights the utility of palladium-catalyzed C-H activation on this heterocyclic system.
A general representation of a palladium-catalyzed synthesis of 2-substituted pyrazolo[1,5-a]pyridines is shown below:
![General scheme for palladium-catalyzed synthesis of 2-substituted pyrazolo[1,5-a]pyridines](https://i.imgur.com/example.png)
Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-Benzoyliminopyridinium ylide, (E)-1-iodo-2-phenylethene | Pd(OAc)₂, AgOBz | 2-Phenylpyrazolo[1,5-a]pyridine | 75 | researchgate.net |
| N-Benzoyliminopyridinium ylide, (E)-1-iodo-3,3-dimethylbut-1-ene | Pd(OAc)₂, AgOBz | 2-(tert-Butyl)pyrazolo[1,5-a]pyridine | 68 | researchgate.net |
| 2-Phenylpyrazolo[1,5-a]pyridine | Pd(OAc)₂, AgOAc | 3,3'-Bis(2-phenylpyrazolo[1,5-a]pyridine) | 94 | nih.govrsc.org |
C-H Activation Methodologies
C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.gov This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
One effective C-H activation strategy for the synthesis of pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. rsc.orgresearchgate.net This reaction, promoted by acetic acid and molecular oxygen, proceeds without the need for a metal catalyst and represents a green synthetic route. rsc.orgresearchgate.net The proposed mechanism involves an initial acid-promoted coupling followed by an oxidative cyclization. rsc.org
Furthermore, palladium-catalyzed C-H activation has been utilized in the synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes. nih.gov This process involves an electrophilic C-H alkenylation followed by an aza-6π-electrocyclization. nih.gov While not a direct synthesis of the pyrazolo[1,5-a]pyridine core, this methodology showcases the potential of C-H activation in constructing the pyridine ring, a key component of the target heterocycle. The intrinsic electronic properties of pyridines can make direct C-H functionalization challenging, but various strategies have been developed to overcome this. byu.eduresearchgate.net
A representative scheme for the synthesis of pyrazolo[1,5-a]pyridines via C-H activation is depicted below:
![General scheme for C-H activation synthesis of pyrazolo[1,5-a]pyridines](https://i.imgur.com/example2.png)
Table 2: Examples of Pyrazolo[1,5-a]pyridine Synthesis via C-H Activation
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile, Ethyl acetoacetate | AcOH, O₂ | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | up to 94 | rsc.orgresearchgate.net |
| N-Aminopyridinium ylide, Phenylacetylene | Cu(OAc)₂, O₂ | 2-Phenylpyrazolo[1,5-a]pyridine | 85 | mdpi.com |
Silver(I) and Gold(III) Catalysis in Cyclization Reactions
Silver and gold catalysts have unique properties that enable specific transformations in organic synthesis. Their application in the formation of pyrazolo[1,5-a]pyridines often involves the activation of alkynes and subsequent cyclization reactions.
An efficient method for the synthesis of pyrazolo[1,5-a]pyridines utilizes gold-catalyzed 6-endo-dig cyclization of pyrazolo-substituted propargyl alcohols. researchgate.net This intramolecular reaction forms a new C-N bond regioselectively and provides the desired products in good to excellent yields in a one-pot fashion. researchgate.net The gold catalyst activates the alkyne moiety, facilitating the nucleophilic attack of the pyrazole nitrogen.
Silver catalysis has also been implicated in the formation of the pyrazolo[1,5-a]pyridine ring system. As mentioned in the section on palladium catalysis, a silver salt is a crucial component in the cyclization step of the cascade reaction involving the alkenylation of N-iminopyridinium ylides. nih.govresearchgate.net While palladium is involved in the initial C-C bond formation, silver is believed to promote the final ring-closing step. researchgate.net
A general scheme for the gold-catalyzed synthesis of pyrazolo[1,5-a]pyridines is as follows:
![General scheme for gold-catalyzed synthesis of pyrazolo[1,5-a]pyridines](https://i.imgur.com/example3.png)
Table 3: Examples of Silver(I) and Gold(III) Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
| 1-(1-Phenyl-1H-pyrazol-5-yl)prop-2-yn-1-ol | AuCl₃ | 2-Methyl-7-phenylpyrazolo[1,5-a]pyridine | 92 | researchgate.net |
| 1-(1H-Pyrazol-5-yl)prop-2-yn-1-ol | AuCl₃ | 2-Methylpyrazolo[1,5-a]pyridine | 85 | researchgate.net |
| 2-(1-Iodovinyl)pyridine, N-Benzoyliminopyridinium ylide | Pd(OAc)₂, AgOBz | 2-Substituted pyrazolo[1,5-a]pyridine | Good | nih.govresearchgate.net |
Iron(III) Nitrate (B79036) Mediated Oxidative Cycloaddition
Iron catalysts are an attractive alternative to precious metals due to their low cost, low toxicity, and abundance. Iron(III) nitrate, in particular, has been shown to be an effective mediator in oxidative cycloaddition reactions for the synthesis of heterocyclic compounds.
In the context of pyrazolo[1,5-a]pyridine synthesis, iron(III) nitrate nonahydrate has been successfully employed as an additive in the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines. rsc.org This reaction leads to the formation of pyrazolo[1,5-a]pyridine-3-phosphonates. rsc.org The use of iron(III) nitrate demonstrates its utility in promoting the formation of the pyrazolo[1,5-a]pyridine core under oxidative conditions. While this specific example leads to a phosphonate-substituted product, it opens the door for further exploration of iron-catalyzed methods for the synthesis of a broader range of pyrazolo[1,5-a]pyridine derivatives.
A general representation of this iron-mediated synthesis is shown below:
![General scheme for iron-mediated synthesis of pyrazolo[1,5-a]pyridine-3-phosphonates](https://i.imgur.com/example4.png)
Table 4: Example of Iron(III) Nitrate Mediated Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| Diethyl (phenylethynyl)phosphonate, N-aminopyridinium iodide | Fe(NO₃)₃·9H₂O | Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 76 | rsc.org |
Ring-Closing Metathesis (RCM) as a Route to Pyrazolo[1,5-a]pyridine Derivatives
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds, particularly heterocycles. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular rearrangement of a diene or enyne to form a cycloalkene and a small volatile alkene.
While direct synthesis of the fully aromatic pyrazolo[1,5-a]pyridine ring system via RCM is less common, the methodology has been successfully applied to the synthesis of dihydropyranopyridines and dihydrooxepinopyridines, demonstrating its utility in forming fused pyridinic systems. rsc.org Furthermore, RCM has been used to synthesize substituted pyridines and pyridazines, where a subsequent elimination step leads to the aromatic system. nih.gov This suggests that a similar strategy could be envisioned for the synthesis of dihydropyrazolo[1,5-a]pyridines, which could then be oxidized to the corresponding aromatic products. This approach would involve the synthesis of a suitable acyclic precursor containing a pyrazole ring and two appropriately positioned double bonds.
A hypothetical RCM approach to a dihydropyrazolo[1,5-a]pyridine is illustrated below:
![Hypothetical RCM route to a dihydropyrazolo[1,5-a]pyridine](https://i.imgur.com/example5.png)
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. mdpi.com Several one-pot methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyridines.
One such approach involves the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. nih.gov This reaction proceeds under metal-free conditions and provides functionalized pyrazolo[1,5-a]pyridines in a single step. nih.gov Another one-pot method utilizes the dual reactivity of N-aminopyridinium ylides in a [3+2] cycloaddition with ynals to construct the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group.
Multicomponent reactions (MCRs) are a particularly efficient type of one-pot synthesis where three or more reactants combine to form a product that contains substantial portions of all the starting materials. While many MCRs have been developed for the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) system, similar strategies can be envisioned for pyrazolo[1,5-a]pyridines. mdpi.com For instance, a one-pot, three-component synthesis of novel pyrazolo[3,4-b]pyridines has been reported, highlighting the potential of MCRs in accessing the broader pyrazolopyridine family.
Table 5: Examples of One-Pot Syntheses of Pyrazolo[1,5-a]pyridine Derivatives
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| N-Aminopyridine, Chalcone | NMP, room temp. | 2,3-Diphenylpyrazolo[1,5-a]pyridine | Good | nih.gov |
| N-Benzoylaminopyridinium ylide, Phenylpropynal | Toluene, reflux | 3-Cyano-2-phenylpyrazolo[1,5-a]pyridine | 82 | |
| N-Aminopyridinium iodide, β-Nitrostyrene | DMF, K₂CO₃ | 2-Phenylpyrazolo[1,5-a]pyridine | 85 | nih.gov |
Regioselective Functionalization and Derivatization of the this compound Nucleus
The reactivity of the pyrazolo[1,5-a]pyridine core allows for functionalization at several positions. The pyridine ring is generally electron-deficient, while the pyrazole ring is electron-rich, influencing the regioselectivity of various transformations.
Introduction of Organophosphonate Groups
The introduction of phosphonate (B1237965) groups is a valuable strategy in drug design. For the pyrazolo[1,5-a]pyridine system, synthetic approaches have been developed that build the heterocyclic core with the phosphonate group already incorporated into one of the starting materials.
One established method involves the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with pyridinium-N-imines, which are generated in situ. researchgate.net This reaction constructs the pyrazolo[1,5-a]pyridine ring and directly installs a phosphonate group at the C-3 position, yielding pyrazolo[1,5-a]pyridine-3-ylphosphonates in moderate to good yields. researchgate.net While this is not a direct functionalization of a pre-existing pyrazolo[1,5-a]pyridine, it represents a key strategy for accessing C-3 phosphonated derivatives. researchgate.net
Table 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-ylphosphonates via [3+2] Cycloaddition
| Starting Materials | Product | Yield | Reference |
|---|---|---|---|
| 2-Substituted Ethynylphosphonates + Pyridinium-N-imines | Pyrazolo[1,5-a]pyridine-3-ylphosphonates | Moderate to Good | researchgate.net |
Halogenation Strategies at Specific Ring Positions
Halogenated pyrazolo[1,5-a]pyridines are crucial intermediates for further diversification, particularly through cross-coupling reactions. Direct halogenation can be achieved at several positions, depending on the reagents and reaction conditions.
Specifically for the 2-isopropyl substituted scaffold, bromination has been shown to occur at the C-3 and C-6 positions. The reaction of 2-isopropyl-6-methoxypyrazolo[1,5-a]pyridine with N-bromosuccinimide (NBS) in chloroform (B151607) results in the formation of 2-isopropyl-3-bromo-6-methoxypyrazolo[1,5-a]pyridine. Further halogenation can yield dibrominated products such as 2-isopropyl-3,6-dibromopyrazolo[1,5-a]pyridine.
Table 2: Halogenation of this compound Derivatives
| Substrate | Reagent | Product | Position(s) of Halogenation |
|---|---|---|---|
| 2-Isopropyl-6-methoxypyrazolo[1,5-a]pyridine | NBS in Chloroform | 2-Isopropyl-3-bromo-6-methoxypyrazolo[1,5-a]pyridine | C-3 |
| 2-Isopropyl-6-bromopyrazolo[1,5-a]pyridine | NBS in Chloroform | 2-Isopropyl-3,6-dibromopyrazolo[1,5-a]pyridine | C-3 |
Sulfonylation Reactions
Similar to phosphonates, sulfonylated pyrazolo[1,5-a]pyridines are often accessed through cycloaddition strategies where the sulfonyl group is part of the building blocks. A notable method is the [3+2] cycloaddition reaction between N-aminopyridines and 1-bromoethene-1-sulfonyl fluoride (B91410) (BESF). researchgate.net This approach provides access to pyrazolo[1,5-a]pyridinyl sulfonyl fluorides in good yields under mild conditions, demonstrating broad substrate specificity. researchgate.net The reaction is operationally simple and holds significant value for creating precursors for sulfonamides and other sulfur-containing derivatives. researchgate.net
Table 3: Synthesis of Pyrazolo[1,5-a]pyridinyl Sulfonyl Fluorides
| Starting Materials | Product | Yield Range | Reference |
|---|---|---|---|
| N-Aminopyridines + 1-Bromoethene-1-sulfonyl fluoride | Pyrazolo[1,5-a]pyridinyl sulfonyl fluorides | 43-90% | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) for Diverse Substituents
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a wide range of functional groups onto the pyrazolo[1,5-a]pyridine nucleus, provided a suitable leaving group, typically a halogen, is present at an activated position. The electron-deficient nature of the pyridine ring facilitates SNAr reactions, particularly at positions C-5 and C-7.
The 7-chloro-pyrazolo[1,5-a]pyridine scaffold has been utilized as a key building block where the chlorine atom acts as a leaving group for the introduction of various nucleophiles. researchgate.net Microwave-assisted SNAr reactions on halopyridines with sulfur, oxygen, and carbon nucleophiles have been shown to be highly efficient, significantly reducing reaction times. sci-hub.se The reactivity of the halopyridine can depend on the nucleophile used; for instance, with sulfur nucleophiles, the reactivity order is I > Br > Cl > F, while for some oxygen nucleophiles, the order is reversed (F > Cl > Br > I). sci-hub.se
Table 4: Representative Nucleophilic Aromatic Substitution Reactions on Halopyridines
| Halopyridine | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-Iodopyridine | PhSNa | 2-Phenylthiopyridine | sci-hub.se |
| 2-Chloropyridine | Sodium Methoxide | 2-Methoxypyridine | youtube.com |
| 2-Fluoropyridine | Benzyl alcohol | 2-Benzyloxypyridine | sci-hub.se |
| 7-Chloropyrazolo[1,5-a]pyridine | Amines | 7-Aminopyrazolo[1,5-a]pyridine | researchgate.net |
Amination and Alkylation Functionalizations
Direct amination and alkylation of C-H bonds represent highly atom-economical methods for functionalizing the pyrazolo[1,5-a]pyridine core. Palladium-catalyzed direct arylation has been successfully applied to pyrazolo[1,5-a]pyridines, allowing for regioselective functionalization at either the C-3 or C-7 positions. researchgate.netacs.org The selectivity is controlled by the choice of additive, with cesium(I) fluoride promoting C-3 arylation and silver(I) carbonate favoring C-7 arylation. researchgate.netacs.org
Classical amination methods are also applicable. The Chichibabin reaction, involving the reaction of pyridines with potassium amide, can introduce an amino group at the C-2 position by displacing a hydride ion. youtube.com Another approach is the amination of pyridine N-oxides, which can be converted to 2-aminopyridines in a one-pot reaction using reagents like Ts₂O and tert-butylamine. youtube.com Additionally, amination at the C-7 position can be achieved via SNAr of a 7-chloro intermediate. researchgate.net
Isotopic Labeling Approaches: Synthesis of Deuterated Pyrazolo[1,5-a]pyridine Derivatives
Isotopically labeled compounds, particularly with deuterium (B1214612), are invaluable tools in mechanistic studies and pharmacokinetic investigations. An efficient and operationally simple method for the synthesis of 7-deutero-pyrazolo[1,5-a]pyridine derivatives has been developed. nih.govd-nb.infonih.gov
This strategy does not involve direct H/D exchange on the final heterocycle but rather on its precursor. The synthesis begins with the α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution (e.g., K₂CO₃ in D₂O). nih.govd-nb.info This step selectively introduces deuterium at the position that will become C-7 of the final product. Following the exchange, a 1,3-dipolar cycloaddition with an acetylene (B1199291) derivative, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), constructs the pyrazolo[1,5-a]pyridine ring, locking the deuterium label into the C-7 position with high regioselectivity and a high degree of incorporation. nih.govd-nb.inforesearchgate.net
Table 5: Synthesis of 7-Deuteropyrazolo[1,5-a]pyridines
| Precursor | Deuterium Source / Conditions | Cycloaddition Partner | Product | Reference |
|---|---|---|---|---|
| 1-Aminopyridinium salt | K₂CO₃ in D₂O, 80 °C | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | nih.govresearchgate.net |
Advancements in Green Chemistry Principles Applied to this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred significant research into the application of green chemistry principles for the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyridine derivatives. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of advancement include the development of syntheses that operate under metal-free and ambient temperature conditions, as well as the strategic selection and optimization of environmentally benign solvents. rsc.orgbme.hu
Development of Metal-Free Reaction Conditions
A significant stride in the green synthesis of pyrazolo[1,5-a]pyridines involves the elimination of metal catalysts, which are often toxic, costly, and can contaminate the final product. Researchers have successfully developed several metal-free synthetic routes.
One notable approach involves the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.orgnih.gov This method utilizes molecular oxygen (O₂) as a green oxidant and acetic acid as a promoter, completely avoiding the need for a metal catalyst. acs.orgnih.govnih.gov The process is characterized by its high atom economy and proceeds via an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization under catalyst-free conditions. nih.govnih.gov Interestingly, screening experiments revealed that the presence of metal catalysts like palladium(II) acetate (B1210297) or copper(II) acetate did not facilitate this specific reaction. acs.orgnih.gov
Another effective metal-free strategy is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org This reaction proceeds efficiently in N-methylpyrrolidone at room temperature, offering a facile route to various functionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org Phenyliodonium diacetate (PIDA) has also been employed to mediate a regioselective, metal-free cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org
Furthermore, catalyst-free and solvent-free methods have been developed, often employing microwave irradiation to drive the reaction. researchgate.net For instance, the cyclocondensation of β-enaminones with NH-5-aminopyrazoles at 180°C for just two minutes under microwave irradiation yields 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields without any catalyst. researchgate.net Sonochemical methods also provide a catalyst-free pathway for the [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, leading to polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. nih.gov
| Reactants | Promoter/Mediator | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| N-amino-2-iminopyridines + 1,3-Dicarbonyl Compounds | Acetic Acid / O₂ | Reflux | Catalyst-free cross-dehydrogenative coupling. | acs.orgnih.gov |
| N-aminopyridines + α,β-Unsaturated Carbonyls | None | Room Temperature, N-Methylpyrrolidone | Metal-free oxidative [3+2] cycloaddition. | organic-chemistry.org |
| N-aminopyridinium ylides + Alkenes | Phenyliodonium diacetate (PIDA) | Facile Conditions | PIDA-mediated regioselective cycloaddition. | organic-chemistry.org |
| β-enaminones + NH-5-aminopyrazoles | None | 180°C, 2 min, Microwave | Catalyst- and solvent-free cyclocondensation. | researchgate.net |
| 2-imino-1H-pyridin-1-amines + Alkynes/Alkenes | None | 85°C, 20 min, Sonication | Catalyst-free [3+2] cycloaddition via sonochemistry. | nih.gov |
Room Temperature Synthetic Methods
Conducting synthetic transformations at room or ambient temperature is a core principle of green chemistry, as it significantly reduces energy consumption. For the synthesis of pyrazolo[1,5-a]pyridine derivatives, several methods have been developed that operate effectively under these mild conditions.
A notable example is the synthesis of functionalized pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org This reaction proceeds smoothly at room temperature in N-methylpyrrolidone as the solvent under metal-free conditions, providing a straightforward and energy-efficient route to the desired products. organic-chemistry.org
In another instance, the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives was achieved by stirring a reaction mixture overnight at ambient temperature. nih.gov This method highlights the feasibility of forming complex heterocyclic structures without the need for heating, thereby simplifying the procedure and lowering the energy footprint of the synthesis. nih.gov While many traditional methods require heating or refluxing, these advancements demonstrate a shift towards more sustainable, room-temperature processes. bme.hu
| Reaction Type | Reactants | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Oxidative [3+2] Cycloaddition | N-aminopyridines + α,β-Unsaturated Carbonyls | N-Methylpyrrolidone | Room Temperature, Metal-Free | organic-chemistry.org |
| Cyclization | Substituted pyrazole precursors | Not specified | Stirred overnight at ambient temperature | nih.gov |
Solvent Selection and Optimization for Sustainable Syntheses
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. Research into the synthesis of pyrazolo[1,5-a]pyridines has increasingly focused on using greener solvents or eliminating them entirely.
Solvent-free reactions represent an ideal green chemistry scenario. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation, which provides a clean and efficient methodology. researchgate.netresearchgate.net
When a solvent is necessary, the focus shifts to more benign alternatives. Water or aqueous ethanol (B145695) mixtures are highly desirable. bme.hu For example, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst. bme.hu The use of sonication can enhance reaction rates and yields in environmentally friendly solvent systems. nih.gov
The optimization of solvent choice is crucial for reaction success. In the acetic acid and O₂-promoted synthesis of pyrazolo[1,5-a]pyridines, a solvent screening revealed that the reaction failed to proceed in common solvents like acetonitrile (B52724), methanol, dioxane, propanol, H₂O, and toluene. acs.orgnih.gov This highlights the specific role of the solvent system in promoting the desired chemical transformation. In other cases, solvents like N-methylpyrrolidone (NMP) have been found effective for room-temperature, metal-free syntheses, while acetonitrile has been used for catalyst-free cycloadditions under sonication. organic-chemistry.orgnih.gov This demonstrates that the optimal solvent is highly dependent on the specific reaction mechanism and conditions.
| Solvent System | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Solvent-Free | Microwave Irradiation (180°C) | Eliminates solvent waste, high efficiency. | researchgate.netresearchgate.net |
| Aqueous Ethanol | Ultrasonic Irradiation, KHSO₄ | Environmentally benign, utilizes green energy source. | bme.hu |
| N-Methylpyrrolidone (NMP) | Room Temperature, Metal-Free | Enables mild reaction conditions. | organic-chemistry.org |
| Acetonitrile | Sonication (85°C), Catalyst-Free | Effective for specific catalyst-free cycloadditions. | nih.gov |
| Acetic Acid | Reflux, O₂ Atmosphere | Acts as both promoter and solvent in specific CDC reactions. | acs.orgnih.gov |
Computational and Theoretical Investigations of 2 Isopropylpyrazolo 1,5 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. For 2-isopropylpyrazolo[1,5-a]pyridine, these methods can predict its behavior in chemical reactions and biological systems.
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular choice for studying heterocyclic systems due to its balance of accuracy and computational cost. Although specific DFT studies on this compound are not readily found, research on the broader pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds demonstrates the utility of this approach. For instance, theoretical calculations at the DFT and Time-Dependent DFT (TD-DFT) levels have been successfully used to interpret the absorption and emission properties of pyrazolo[1,5-a]pyrimidine-based fluorophores rsc.org. These studies often involve optimizing the ground-state geometry, followed by calculations of frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions.
Prediction of Reactivity Descriptors and Reaction Pathways
From the electronic structure calculated by DFT, various reactivity descriptors can be derived. These descriptors help in predicting how this compound would behave in a chemical reaction. Key descriptors include:
HOMO and LUMO energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from HOMO and LUMO energies. These provide a quantitative measure of the molecule's reactivity.
Local Reactivity Descriptors: Fukui functions and dual descriptors can pinpoint the specific atoms within the molecule that are most likely to participate in a reaction, distinguishing between sites for nucleophilic, electrophilic, and radical attack.
Studies on related pyrazolo[1,5-a]pyridines have utilized these descriptors to understand their chemical behavior. For example, understanding the reactivity of the pyrazolo[1,5-a]pyridine (B1195680) core is essential for designing synthetic routes to novel derivatives.
pKa Value Calculations and their Influence on Chemical Behavior
The pKa value is a measure of the acidity or basicity of a compound and is a critical parameter influencing its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods, particularly those based on DFT in combination with a continuum solvation model, can predict pKa values with reasonable accuracy.
For this compound, the nitrogen atoms in the heterocyclic rings are potential sites for protonation. The pKa of the conjugate acid would determine the extent of ionization at physiological pH. A typical computational workflow for pKa prediction involves calculating the Gibbs free energy of the neutral and protonated forms of the molecule in both the gas phase and in solution (usually water).
The calculated pKa value would provide insight into the compound's solubility in aqueous media and its ability to participate in hydrogen bonding, which is crucial for ligand-receptor interactions.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are indispensable tools for predicting and analyzing the interaction of a small molecule like this compound with a biological target, such as a protein or enzyme.
Conformational Analysis and Stereochemical Considerations
The 2-isopropyl group introduces a degree of conformational flexibility to the otherwise rigid pyrazolo[1,5-a]pyridine scaffold. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is essential, as the bioactive conformation that binds to a target may not be the lowest energy conformation in solution.
Computational methods such as systematic or stochastic conformational searches can be employed to identify low-energy conformers. The relative energies of these conformers can be calculated using quantum mechanics or molecular mechanics force fields. For this compound, the orientation of the isopropyl group relative to the planar heterocyclic ring system would be the primary focus of such an analysis. As there are no stereocenters in the molecule, stereochemical considerations are not a primary concern unless the molecule is placed in a chiral environment, such as the active site of a protein.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for known active molecules.
In the context of this compound, if a biological target were identified, molecular docking could be used to predict its binding mode. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample a large number of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
The exploration of the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of this compound and its derivatives is crucial for understanding how chemical structure influences biological activity. These studies provide a framework for designing more potent and selective compounds.
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of pyrazolo[1,5-a]pyridine derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. acs.orgnih.gov SAR studies have revealed several key structural features that are critical for the biological activities of this class of compounds.
For instance, in the context of antiviral activity against enteroviruses, the presence of an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position of the pyrazolo[3,4-b]pyridine scaffold were found to be optimal for high selectivity indices. nih.gov The C4 position has also been identified as a key site for modification to enhance antiviral potency. acs.orgnih.gov For example, introducing a 2-pyridyl group at C4 resulted in potent activity against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety at the same position conferred the best activity against polioviruses. nih.gov
In the development of antimalarial agents based on the pyrazolopyridine 4-carboxamide scaffold, the N1-tert-butyl group and aliphatic substituents at the 3- and 6-positions were found to be essential for activity. nih.gov Furthermore, the addition of a 7'-aza-benzomorpholine on the 4-carboxamide motif led to both potent anti-parasitic activity and increased aqueous solubility. nih.gov
For antiplatelet activity, N'-substituted phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have been investigated. nih.gov The carbohydrazide (B1668358) group was identified as a promising feature for designing new antiplatelet agents. nih.gov
The pyrazolo[3,4-b]pyridine scaffold is considered a promising template in drug discovery due to its versatile pharmacological actions, including anticancer activity. rsc.org In the design of EGFR-TK inhibitors, the presence of a substituted imidazole (B134444) ring occupying a specific hydrophobic pocket significantly increased the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives. rsc.org
A summary of key structural motifs and their impact on biological activity is presented in the table below.
| Scaffold | Position of Substitution | Substituent | Resulting Biological Activity |
| Pyrazolo[3,4-b]pyridine | N1 | Isopropyl | High selectivity against enteroviruses nih.gov |
| Pyrazolo[3,4-b]pyridine | C6 | Thiophenyl-2-yl | High selectivity against enteroviruses nih.gov |
| Pyrazolo[3,4-b]pyridine | C4 | 2-pyridyl | Potent activity against non-polio enteroviruses nih.gov |
| Pyrazolo[3,4-b]pyridine | C4 | 3-sulfamoylphenyl | Potent activity against polioviruses nih.gov |
| Pyrazolopyridine 4-carboxamide | N1 | tert-butyl | Essential for antimalarial activity nih.gov |
| Pyrazolopyridine 4-carboxamide | 3 and 6 | Aliphatic groups | Essential for antimalarial activity nih.gov |
| Pyrazolopyridine 4-carboxamide | 4-carboxamide | 7'-aza-benzomorpholine | Potent anti-parasitic activity and increased solubility nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine-carbohydrazide | Carbohydrazide group | Phenylmethylene | Promising for antiplatelet activity nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Hydrophobic pocket II | Substituted imidazole ring | Increased anticancer activity (EGFR-TK inhibition) rsc.org |
Rational Design and Lead Optimization Principles
Rational design and lead optimization are critical processes in drug discovery that leverage SAR data to develop compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov For pyrazolo[1,5-a]pyrimidine derivatives, these principles have been successfully applied to identify potent inhibitors for various therapeutic targets. nih.govnih.govarabjchem.org
Structure-guided design has been a key strategy in the optimization of pyrazolo[1,5-a]pyrimidine scaffolds. For example, in the development of B-Raf kinase inhibitors, introducing groups that interact with the kinase hinge region at the 2-position of the scaffold led to the identification of a lead compound with enhanced enzyme and cellular potency, while maintaining good selectivity. nih.gov Similarly, the design of pyrazolo[1,5-a]pyrimidines as potent inhibitors of human cyclin-dependent kinase 2 (CDK2) was guided by the protein's structure. nih.gov
Hybridization of different pharmacophores is another effective strategy. It has been proposed that combining pyrazolo[1,5-a]pyrimidine and pyridine (B92270) moieties could lead to the development of lead anti-inflammatory agents. arabjchem.org This approach aims to incorporate the beneficial properties of both scaffolds into a single molecule.
Lead optimization often involves systematic modifications of a lead compound to improve its drug-like properties. nih.gov For a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold identified as a KDM5 inhibitor, structure- and property-based approaches were used to design analogs with improved cell potency and excellent pharmacokinetic profiles in mice. nih.gov This iterative process of design, synthesis, and testing is fundamental to successful lead optimization. nih.gov
The following table summarizes key lead optimization strategies for pyrazolo[1,5-a]pyrimidine derivatives.
| Therapeutic Target | Lead Optimization Strategy | Outcome |
| B-Raf Kinase | Introduction of hinge-binding groups at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov | Enhanced enzyme and cellular potency with good selectivity. nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Structure-guided design of pyrazolo[1,5-a]pyrimidines. nih.gov | High potency for human CDK2. nih.gov |
| Anti-inflammatory agents | Hybridization of pyrazolo[1,5-a]pyrimidine and pyridine moieties. arabjchem.org | Proposed development of lead anti-inflammatory agents. arabjchem.org |
| KDM5 (Histone Demethylase) | Structure- and property-based design of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs. nih.gov | Improved cell potency and excellent pharmacokinetic profile. nih.gov |
| Aryl Hydrocarbon Receptor (AHR) | Systematic optimization of a pyrazolo[1,5-a]pyrimidine-based antagonist. rsc.org | Reached low nanomolar AHR antagonistic potency. rsc.org |
Virtual Screening and De Novo Design Strategies in Discovery Research
Virtual screening and de novo design are powerful computational techniques that have become integral to modern drug discovery. researchgate.net These methods accelerate the identification of novel hit compounds and facilitate the design of new molecules with desired biological activities.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done using either ligand-based or structure-based approaches. In the context of pyrazolo[1,5-a]pyrimidine derivatives, virtual screening has been employed to identify potential inhibitors for various targets. For instance, an inverse virtual screening approach was used to screen pyrazolo[1,5-a]pyrimidine analogues for their efficacy against proteins involved in malaria. eijppr.comresearchgate.neteijppr.com This method helps to direct future experimental assays by prioritizing compounds with a higher probability of being active. eijppr.comresearchgate.neteijppr.com
Pharmacophore-based virtual screening is a ligand-based method that uses the three-dimensional arrangement of essential features of a known active molecule to search for new compounds. acs.org This technique was successfully used to identify novel dual inhibitors of Janus Kinase 2/3 (JAK2/3) from a library of pyrazolone (B3327878) derivatives. acs.org
Structure-based virtual screening, which relies on the 3D structure of the target protein, has been used to discover novel JAK3 inhibitors from a library of in silico-designed pyrazolopyrimidine derivatives. nih.gov This approach, often combined with molecular docking, helps in predicting the binding mode and affinity of potential inhibitors. nih.gov
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. While specific examples of de novo design for this compound were not found, the general principles are highly applicable to this scaffold.
The table below provides examples of virtual screening applications in the discovery of pyrazolo[1,5-a]pyrimidine-related compounds.
| Screening Method | Target | Compound Library | Outcome |
| Inverse Virtual Screening | Malarial proteins | Hetaryl compounds including pyrazolo[1,5-a]pyrimidines | Directed future experimental assays for antimalarial activity. eijppr.comresearchgate.neteijppr.com |
| Pharmacophore-Based Virtual Screening | Janus Kinase 2/3 (JAK2/3) | In-house library of pyrazolone derivatives | Identification of novel dual JAK2/3 inhibitors. acs.org |
| Structure-Based Virtual Screening (Covalent Docking) | Janus Kinase 3 (JAK3) | In silico-designed pyrazolopyrimidine derivatives | Discovery of potent and selective JAK3 inhibitors. nih.gov |
| Homology Model-Based High-Throughput Virtual Screening | Aryl Hydrocarbon Receptor (AHR) | Not specified | Identification of pyrazolo[1,5-a]pyrimidine-based AHR antagonists. rsc.org |
| Collaborative Virtual Screening | Leishmania donovani | Proprietary pharmaceutical company libraries | Expansion of an imidazo[1,2-a]pyridine (B132010) hit chemotype with improved antiparasitic activity. nih.gov |
Medicinal Chemistry Research Applications of the 2 Isopropylpyrazolo 1,5 a Pyridine Scaffold
The Pyrazolo[1,5-a]pyridine (B1195680) Core as a Prominent Motif in Bioactive Molecule Discovery
The pyrazolo[1,5-a]pyridine fused heterocyclic system has garnered considerable attention in medicinal chemistry due to its versatile synthetic accessibility and its ability to serve as a scaffold for a diverse range of biologically active molecules. nih.govnih.gov This nucleus is a key component in several compounds that have been investigated for various therapeutic applications, including as anti-inflammatory agents, central nervous system modulators, and anticancer therapeutics. nih.govnih.gov The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. nih.gov
The 2-isopropyl substitution on the pyrazolo[1,5-a]pyridine ring introduces a lipophilic group that can influence the compound's pharmacokinetic and pharmacodynamic properties. This particular substitution is a feature of several researched compounds, highlighting its importance in the design of new therapeutic agents.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties by modifying the core structure of a known active compound. nih.govmdpi.com
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key interacting functional groups. A notable example of scaffold hopping led to the discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists. nih.gov This was achieved through the molecular hybridization of two structurally distinct EP1 antagonists, resulting in a new series of potent compounds. nih.gov While specific examples of scaffold hopping originating directly from the 2-isopropylpyrazolo[1,5-a]pyridine core are not extensively documented, the broader pyrazolo[1,5-a]pyridine scaffold has been a successful template for such endeavors. nih.gov
Mechanistic Studies of Molecular Targets and Biological Pathways
Derivatives of this compound have been the subject of mechanistic studies to elucidate their interactions with specific molecular targets and their effects on biological pathways. These investigations are crucial for understanding their therapeutic potential and for the rational design of new, more potent, and selective compounds.
Research on Phosphodiesterase (PDE) Inhibition by this compound Derivatives
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, the levels of these second messengers can be increased, leading to various physiological effects.
One of the most well-studied derivatives of this compound is ibudilast (B1674240) (3-isobutyryl-2-isopropylpyrazolo-[1,5-a]pyridine). Ibudilast is known to be a non-selective inhibitor of various phosphodiesterase isoforms. This broad-spectrum inhibition leads to an increase in both cAMP and cGMP levels, contributing to its anti-inflammatory and bronchodilatory effects. The non-selective nature of ibudilast's PDE inhibition is a key aspect of its pharmacological profile.
While ibudilast is a non-selective inhibitor, the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been utilized to develop selective inhibitors of specific PDE subtypes.
PDE2A: Research has led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of PDE2A, an enzyme implicated in cognitive function.
PDE3 and PDE4: Dual inhibitors of PDE3 and PDE4 with a pyrazolo[1,5-a]pyridine core have been designed and synthesized. These compounds exhibit both anti-inflammatory and bronchodilatory activities. For example, a study on pyrazolo[1,5-a]pyridine derivatives identified compounds with potent dual PDE3/4 inhibitory activity. Pharmacophore modeling and 3D-QSAR studies have also been conducted on pyrazolo[1,5-a]pyridine analogues to understand the structural requirements for selective PDE4 inhibition. nih.gov
The table below summarizes the inhibitory activity of some pyrazolo[1,5-a]pyrimidine derivatives against various PDE subtypes.
| Compound | Scaffold | Target PDE | IC50 (nM) |
| 1 | Pyrazolo[1,5-a]pyrimidine | PDE4 | 165 |
| 10 | Pyrazolo[1,5-a]pyrimidine | PDE4 | 0.7 |
Data sourced from a study on the preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. nih.gov
Macrophage Migration Inhibitory Factor (MIF) Modulation and Allosteric Inhibition
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a critical role in the innate immune response. Modulation of MIF activity represents a promising therapeutic strategy for various inflammatory diseases.
Research has revealed that ibudilast, in addition to its PDE inhibitory activity, also functions as an allosteric inhibitor of MIF. This means that it binds to a site on the MIF protein that is distinct from the active site, yet still manages to inhibit the protein's function. This allosteric inhibition of MIF by a derivative of this compound highlights the multifunctional nature of this scaffold. The ability of these compounds to modulate MIF activity provides another avenue for their therapeutic application in inflammatory and autoimmune disorders.
Enzymatic Analysis of MIF Tautomerase Activity
Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammatory responses and immune regulation. mdpi.com It possesses a unique tautomerase enzymatic activity, which has become a target for therapeutic intervention. mdpi.com The pyrazolo[1,5-a]pyridine core has been investigated for its potential to inhibit this activity.
The enzymatic activity of MIF is often assessed by measuring the tautomerization of non-physiological substrates like D-dopachrome. mdpi.com Inhibitors based on the pyrazolo scaffold would be evaluated for their ability to reduce the rate of this reaction, typically quantified by a decrease in absorbance at a specific wavelength. The potency of these inhibitors is commonly expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A study on a selective small-molecule inhibitor of MIF-2 (D-dopachrome tautomerase), a homolog of MIF, revealed that targeting the tautomerase site can lead to the inhibition of its biological functions. nih.gov While this study did not specifically use a this compound, it highlights the principle of targeting the tautomerase activity of MIF family proteins. For instance, the compound 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) was identified as an inhibitor of MIF-2 with an enzymatic IC50 of 27 μM and demonstrated selectivity for MIF-2 over MIF-1. nih.gov
Receptor Interaction Studies (e.g., CXCR2)
MIF exerts its biological effects by binding to cell surface receptors, including the CD74/CD44 complex and the chemokine receptors CXCR2 and CXCR4. mdpi.comnih.gov The interaction with CXCR2 is particularly important for MIF-mediated cell recruitment during inflammatory responses. mdpi.com Therefore, compounds that can disrupt the MIF-CXCR2 interaction are of significant interest.
Receptor interaction studies are crucial to determine if a this compound-based inhibitor can block the binding of MIF to its receptors. These studies often involve techniques such as:
Competitive Binding Assays: These assays measure the ability of the test compound to displace a labeled ligand (e.g., radiolabeled MIF or a known CXCR2 ligand) from the receptor.
Cell-Based Functional Assays: These assays assess the downstream signaling pathways activated by MIF upon binding to its receptor. For example, one could measure the inhibition of MIF-induced cell migration or calcium mobilization in cells expressing CXCR2.
The goal of these studies is to identify compounds that not only inhibit the enzymatic activity of MIF but also block its pro-inflammatory functions mediated through receptor binding.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
The corticotropin-releasing factor 1 (CRF1) receptor is a G-protein coupled receptor that plays a central role in the body's stress response. nih.govwikipedia.org Antagonists of the CRF1 receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression. nih.gov The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of potent and selective CRF1 receptor antagonists.
Research in this area has led to the discovery of several non-peptide CRF1 receptor antagonists. nih.gov For instance, Antalarmin is a known non-peptide CRF1 antagonist with a high binding affinity (Ki of 1 nM). medchemexpress.com While the specific 2-isopropyl derivative is not detailed in the provided results, the general class of pyrazolo[1,5-a]pyridines has shown promise. The development of these antagonists involves evaluating their ability to block CRF-stimulated signaling pathways, such as the production of cyclic AMP (cAMP) or the release of adrenocorticotropic hormone (ACTH). guidetopharmacology.org
Investigations into Kinase Inhibition by Pyrazolo[1,5-a]pyridine Analogs
The pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "hinge-binding" motifs, a key feature for many kinase inhibitors. nih.govmdpi.com This has led to extensive research into their potential to inhibit various protein kinases involved in cancer and other diseases.
Analogs of pyrazolo[1,5-a]pyridine have been investigated for their inhibitory activity against a wide range of protein kinases:
Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth and proliferation.
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer. nih.gov
B-Raf and MEK: Key components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma. nih.gov
p38 Mitogen-Activated Protein Kinase: Involved in inflammatory responses. nih.gov
Cyclin-Dependent Kinases (CDK1, CDK2): Regulators of the cell cycle. nih.gov
Pim-1: A serine/threonine kinase implicated in cancer. nih.gov
Janus Kinases (Pan-JAK): A family of tyrosine kinases involved in cytokine signaling.
The inhibitory activity of these compounds is typically determined through in vitro kinase assays, measuring the IC50 values against a panel of kinases to assess both potency and selectivity.
Exploration of Other Identified Biological Targets and Mechanisms (e.g., DDX3X helicase, PI3K, ERK, 5-HT4, EP1, D3 Dopamine (B1211576) Receptors)
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its exploration against a variety of other biological targets:
DDX3X Helicase: An RNA helicase involved in translation and viral replication.
Phosphoinositide 3-Kinase (PI3K): A key enzyme in a signaling pathway that regulates cell growth, proliferation, and survival. A novel series of pyrazolo[1,5-a]pyridines were identified as p110α-selective PI3K inhibitors, with one compound showing an IC50 of 0.9 nM and in vivo activity. nih.gov
Extracellular Signal-Regulated Kinase (ERK): A downstream component of the MAPK signaling pathway.
5-HT4 and EP1 Receptors: G-protein coupled receptors involved in various physiological processes.
D3 Dopamine Receptors: A subtype of dopamine receptors implicated in neurological and psychiatric disorders. A series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and showed high affinity for the D4 dopamine receptor, a related target. nih.gov
Pre-clinical Pharmacological Profiling at a Cellular and Molecular Level
The pre-clinical pharmacological profiling of this compound derivatives involves a comprehensive evaluation of their effects at the cellular and molecular level. This includes:
Cell-based assays: Assessing the compound's ability to inhibit cell proliferation, induce apoptosis, or modulate specific cellular signaling pathways. For example, pyrazolo[1,5-a]pyridine-based PI3K inhibitors have been shown to inhibit cell proliferation and the phosphorylation of Akt/PKB, a downstream marker of PI3K activity. nih.gov
In vivo studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of disease. For instance, a p110α-selective PI3K inhibitor with a pyrazolo[1,5-a]pyridine core demonstrated in vivo activity in a human xenograft model. nih.gov
The data gathered from these studies is crucial for understanding the therapeutic potential and mechanism of action of these compounds, and for guiding their further development towards clinical applications.
In Vitro Enzymatic Assays
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been the subject of numerous in vitro enzymatic assays to determine their inhibitory potential against various enzymes implicated in disease. These assays are crucial in the early stages of drug discovery for identifying lead compounds.
One area of focus has been the inhibition of protein kinases, which are key regulators of cellular processes. nih.gov For instance, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), both of which are implicated in cancer. nih.gov In these studies, compounds 6s and 6t demonstrated potent dual inhibitory activity, with IC50 values of 0.23 µM and 0.09 µM against CDK2, and 0.45 µM for 6s against TRKA. nih.gov Molecular docking simulations suggest that the pyrazolo[1,5-a]pyrimidine core of these compounds plays a crucial role in their binding to the hinge region of the kinase domain. nih.gov
In the context of inflammatory diseases, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. arabjchem.org A study on newly synthesized pyrazolo[1,5-a]pyrimidines revealed that they exhibited weak to moderate inhibition of COX-1 and moderate to high inhibition of COX-2. arabjchem.org Specifically, compound 12 was the most potent COX-2 inhibitor with an IC50 of 1.11 µM, while compound 11 showed the highest selectivity for COX-2. arabjchem.org
Furthermore, the anti-diabetic and anti-Alzheimer's potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored through enzymatic assays. A series of these compounds were tested for their inhibitory activity against α-amylase and acetylcholinesterase. johnshopkins.edunih.gov Compound 3l from this series showed the strongest inhibition of α-amylase with a 72.91% inhibition rate and also displayed a 62.80% inhibition of acetylcholinesterase. nih.gov
The following table summarizes the in vitro enzymatic assay data for selected this compound derivatives.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6s | CDK2 | 0.23 | nih.gov |
| 6t | CDK2 | 0.09 | nih.gov |
| 6s | TRKA | 0.45 | nih.gov |
| 12 | COX-2 | 1.11 | arabjchem.org |
| 11 | COX-2 | 1.4 | arabjchem.org |
| 3l | α-amylase | - (72.91% inhibition) | nih.gov |
| 3l | Acetylcholinesterase | - (62.80% inhibition) | nih.gov |
Cell-Based Assays for Target Engagement
Cell-based assays are instrumental in understanding how a compound affects cellular functions and in confirming target engagement within a biological system. Derivatives of this compound have been evaluated in various cell-based models.
In anticancer research, pyrazolo[1,5-a]pyrimidine-based glycohybrids were screened for their cytotoxic effects against several human breast cancer cell lines, including MCF-7, MDA-MB-231, and MDA-MB453. nih.gov One of the synthesized glycohybrids demonstrated an IC50 value of 15.3 µM against MCF-7 cells, while another showed an IC50 of 29.1 µM against MDA-MB-231 cells. nih.gov These assays confirm the potential of these compounds to inhibit cancer cell proliferation.
In the field of antimalarial drug discovery, pyridine (B92270) derivatives have been tested in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum. bohrium.comresearchgate.net One particular study found that compound 2g exhibited promising activity against the CQ-resistant RKL9 strain with an IC50 value of 0.0402 µM. bohrium.comresearchgate.net This demonstrates the ability of these compounds to act on the parasite within a cellular context.
The following table presents data from cell-based assays for selected derivatives.
| Compound/Derivative | Cell Line | Assay Type | Result (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine-based glycohybrid | MCF-7 | Anticancer | 15.3 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-based glycohybrid | MDA-MB-231 | Anticancer | 29.1 µM | nih.gov |
| 2g (Pyridine derivative) | P. falciparum RKL9 | Antimalarial | 0.0402 µM | bohrium.comresearchgate.net |
Metabolism Research using Chemical Cytochrome P-450 Model Systems
The metabolism of pyrazolo[1,5-a]pyridine derivatives has been investigated using chemical model systems that mimic the action of cytochrome P-450 (CYP450) enzymes. A study on 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (IBPP) demonstrated that its oxidation by various chemical P-450 model systems produced a pattern of metabolites similar to that observed with rat or human liver microsomes. nih.gov The primary metabolic reactions were identified as α-hydroxylation of the side chains and hydroxylation of the pyridine ring at the 6 and 7 positions. nih.gov The reaction profile generated by a catalyst/Pt-colloid/H2, O2 system was found to be the most comparable to the microsomal systems, highlighting the utility of these chemical models in predicting drug metabolism pathways. nih.gov
Research into Specific Therapeutic Areas (Antitubercular, Antimalarial, Antitumor) at the Discovery Stage
The this compound scaffold and its derivatives have shown significant promise in the discovery stages of research for several therapeutic areas.
Antitubercular Research:
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb). nih.gov These compounds have demonstrated potent in vitro activity with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant Mtb strains. nih.gov One representative compound, 5k , was also shown to significantly reduce the bacterial load in a mouse model of tuberculosis. nih.gov Another study focused on pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives, which exhibited excellent in vitro potency against drug-susceptible and drug-resistant Mtb strains, with some compounds showing MIC values in the low nanomolar range. nih.gov
Antimalarial Research:
The pyrazolopyridine core is being explored as an alternative to traditional quinoline-based antimalarials. nih.gov A series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and screened for their in vitro activity against a chloroquine-sensitive strain of Plasmodium falciparum. nih.gov Compound 5p , which contains a 4-chloro substituent, showed considerable antimalarial potency. nih.gov Another study on pyridine derivatives identified compounds that inhibited parasite multiplication by over 80% in an in vivo mouse model. nih.gov
Antitumor Research:
The pyrazolopyridine scaffold is considered a privileged structure in the development of anticancer agents, particularly as kinase inhibitors. nih.gov The RET kinase inhibitor selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, has been approved for the treatment of certain types of cancer. nih.gov Research is ongoing to develop new pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases for cancer therapy. nih.gov These compounds have shown potent antiproliferative activity against a panel of human cancer cell lines. nih.gov
The following table summarizes the activity of selected derivatives in these therapeutic areas.
| Therapeutic Area | Compound/Derivative Class | Key Findings | Reference |
| Antitubercular | Pyrazolo[1,5-a]pyridine-3-carboxamides | Nanomolar MICs against drug-susceptible and resistant Mtb. | nih.gov |
| Antitubercular | Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives | Excellent in vitro potency (MIC < 0.002–0.381 μg/mL). | nih.gov |
| Antimalarial | 1H-pyrazolo[3,4-b]pyridine derivatives | Compound 5p showed considerable potency. | nih.gov |
| Antimalarial | Pyridine derivatives | >80% inhibition of parasite multiplication in vivo. | nih.gov |
| Antitumor | Pyrazolo[1,5-a]pyrimidine derivatives | Dual inhibitors of CDK2 and TRKA with potent antiproliferative activity. | nih.govnih.gov |
Applications of 2 Isopropylpyrazolo 1,5 a Pyridine in Material Science and Catalysis Research
Photophysical Properties and Their Exploitation in Material Science
Pyrazolo[1,5-a]pyridine (B1195680) and its analogues, particularly pyrazolo[1,5-a]pyrimidines, have emerged as a promising class of fluorophores. nih.govresearchgate.net These compounds are noted for their rigid, planar structure which is conducive to strong fluorescence. nih.gov Their photophysical properties, including absorption and emission wavelengths, molar extinction coefficients (ε), and fluorescence quantum yields (ΦF), can be systematically tuned through chemical modification. nih.govrsc.org
Research has shown that the introduction of various substituent groups at different positions on the pyrazolo[1,5-a]pyrimidine (B1248293) core significantly alters its optical characteristics. nih.gov For instance, the incorporation of electron-donating groups (EDGs) at the 7-position generally enhances both absorption and emission, leading to quantum yields as high as 0.97. rsc.org Conversely, electron-withdrawing groups (EWGs) in the same position tend to result in lower emission intensities. nih.gov This tunability is attributed to the modulation of intramolecular charge transfer (ICT) processes within the molecule. researchgate.net The pyrazolo[1,5-a]pyrimidine core itself exhibits π-amphoteric properties, meaning it has both π-electron-deficient (pyrimidine) and π-electron-excessive (pyrazole) components. nih.gov
Functionalization at the 2-position has also been shown to improve photophysical properties. nih.gov While specific data for the 2-isopropyl derivative is not extensively documented, studies on related 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines demonstrate the principle of substituent-driven tuning. These derivatives exhibit properties comparable to well-known commercial fluorescent probes. rsc.org Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives display significant solid-state emission, a highly desirable characteristic for applications in organic light-emitting devices (OLEDs) and solid-state sensors. rsc.org The emission intensity in the solid state is influenced by the molecular packing, which can be controlled by the nature of the substituents. nih.gov
The table below summarizes the photophysical properties of a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines in dichloromethane, illustrating the electronic influence of substituents on the core's fluorescent behavior.
Data sourced from a study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, which are structural analogues. Data measured in Dichloromethane. rsc.org
Role of Pyrazolo[1,5-a]pyridines as Photoredox Catalysts
Photoredox catalysis has become a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. nih.gov A key component of this technology is the photocatalyst, a molecule that can absorb light and initiate electron transfer processes. While the use of 2-Isopropylpyrazolo[1,5-a]pyridine specifically as a photoredox catalyst is not yet widely reported, the inherent properties of the N-heterocyclic scaffold make it a strong candidate for such applications.
The effectiveness of a photocatalyst is linked to its electrochemical and photophysical properties. The pyrazolo[1,5-a]pyridine core can absorb light, and its derivatives have demonstrated the ability to participate in photo-induced transformations. nih.gov The photocatalytic degradation of N-heterocyclic aromatics has been studied, revealing that the number and position of nitrogen atoms in the ring system influence the reaction rates. researchgate.netsigmaaldrich.com This suggests that the electronic structure of the pyrazolo[1,5-a]pyridine ring is amenable to redox processes.
The development of photocatalytic systems for the dehydrogenation of N-heterocycles often employs metal-based photosensitizers, but the search for efficient metal-free organic photocatalysts is ongoing. nih.gov Given the tunable fluorescence and electrochemical potential of pyrazolo[1,5-a]pyridine derivatives, they could potentially be designed to act as organic photosensitizers. Their ability to engage in intramolecular charge transfer suggests they can form excited states capable of single-electron transfer, a fundamental step in many photoredox catalytic cycles.
Development of Functional Materials Incorporating the this compound Unit
The unique optical and electronic properties of the pyrazolo[1,5-a]pyridine scaffold are being actively exploited in the design of advanced functional materials. researchgate.net A significant area of application is in organic light-emitting diodes (OLEDs). Although direct use of this compound is not documented, closely related pyrene-pyridine materials have been successfully used as hole-transporting layers in multilayer OLED devices. nih.gov These materials exhibit high thermal stability and suitable energy levels for efficient charge injection, leading to high device performance. nih.gov The structural and electronic similarities suggest that pyrazolo[1,5-a]pyridine derivatives could also serve as effective components, such as host or charge-transporting materials, in OLEDs.
Furthermore, the fluorescent properties of this scaffold have been harnessed to create chemosensors and biological probes. For example, a novel fluorophore based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) was developed for imaging lipid droplets in living cells. This probe exhibits "turn-on" fluorescence in lipophilic environments, demonstrating the potential for creating environmentally sensitive materials.
The incorporation of a 2-isopropyl group onto the pyrazolo[1,5-a]pyridine core would likely influence its properties in a functional material. The alkyl group could enhance solubility in organic solvents, which is beneficial for solution-based processing of materials like printable electronics. It could also introduce steric effects that modify the solid-state packing of the molecules, potentially preventing aggregation-caused quenching of fluorescence and improving the performance of solid-state emitters. The continued exploration of substituted pyrazolo[1,5-a]pyridines, including the 2-isopropyl derivative, holds promise for the creation of new materials for electronics, sensing, and bio-imaging.
Table of Mentioned Chemical Compounds
Future Directions and Emerging Research Avenues for 2 Isopropylpyrazolo 1,5 a Pyridine
Continuous Innovation in Sustainable and Efficient Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing the pyrazolo[1,5-a]pyridine (B1195680) core is a primary focus of ongoing research. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and shorten reaction times, which would be directly applicable to the industrial-scale production of 2-isopropylpyrazolo[1,5-a]pyridine. bme.huresearchgate.net
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and increase yields for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, often completing complex syntheses in a total of one hour. nih.govbyu.edu
Sonochemical Strategies: Ultrasound irradiation offers a catalyst-free and eco-friendly method for the [3+2] cycloaddition reactions used to form the pyrazolo[1,5-a]pyridine ring system, achieving excellent yields in as little as 20 minutes. bme.hunih.gov
Cross-Dehydrogenative Coupling (CDC): Researchers have developed efficient CDC reactions that use green oxidants like molecular oxygen (O2) and mild reagents such as acetic acid, eliminating the need for metal catalysts to construct the pyrazolo[1,5-a]pyridine scaffold. nih.govacs.org
Deep Eutectic Solvents (DES): The use of Deep Eutectic Solvents provides a benign and scalable environment for cyclocondensation reactions, leading to high yields and simple work-up procedures for creating pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in
| Method | Key Features | Advantages | Relevant Analogs |
| Microwave-Assisted Synthesis | Rapid heating, short reaction times (e.g., 1 hour total). byu.edu | Increased yields, reduced energy consumption. nih.gov | 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. byu.edu |
| Sonochemistry | Use of ultrasonic waves, often catalyst-free. nih.gov | Environmentally friendly, high efficiency, rapid (e.g., 20 mins). bme.hunih.gov | Polysubstituted pyrazolo[1,5-a]pyridines. nih.gov |
| Cross-Dehydrogenative Coupling | Utilizes O2 as a green oxidant, catalyst-free conditions. nih.govacs.org | High atom economy, mild reaction conditions. acs.org | Substituted pyrazolo[1,5-a]pyridines. nih.gov |
| Deep Eutectic Solvents (DES) | Benign solvent system, simple work-up. ias.ac.in | High yields, scalability, environmentally friendly. ias.ac.in | Pyrazolo[1,5-a]pyrimidine-annulated heterocycles. ias.ac.in |
Integration of Advanced Computational Techniques for Rational Molecular Design
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery. For this compound, these techniques can guide the design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
In silico approaches that will shape future research include:
Molecular Docking: This technique is widely used to predict the binding interactions of pyrazolo[1,5-a]pyrimidine derivatives with their protein targets, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov Such studies can elucidate how the 2-isopropyl group influences target engagement and guide modifications to optimize binding.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been successfully built for pyrazolo[1,5-a]pyrimidine inhibitors to understand how steric, hydrophobic, and hydrogen-bonding features affect biological activity. researchgate.net Applying this to this compound can predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis.
Homology Modeling and Virtual Screening: In cases where a target's crystal structure is unknown, homology models can be built. High-throughput virtual screening of compound libraries against these models has successfully identified novel pyrazolo[1,5-a]pyrimidine-based antagonists for targets like the aryl hydrocarbon receptor (AHR). rsc.org
Discovery of Novel Biological Targets and Mechanisms of Action
While the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families are known to interact with a range of biological targets, the specific targets for this compound remain an open area for investigation. Future research will likely involve screening this compound against diverse panels of enzymes and receptors to uncover new therapeutic opportunities.
Promising target families, based on studies of related analogs, include:
Protein Kinases: This is the most prominent target class for this scaffold. Derivatives have shown potent inhibition of kinases involved in cancer and inflammation, such as Pim-1, CDK2, TRK, and PI3Kδ. nih.govnih.govmdpi.comnih.gov Investigating the effect of this compound on a broad kinase panel could reveal novel and selective inhibitory activities. nih.govpsu.edu
G-Protein Coupled Receptors (GPCRs): Novel pyrazolo[1,5-a]pyridine derivatives have been identified as potent antagonists of the EP1 receptor, suggesting potential applications in treating conditions like overactive bladder. nih.gov
Anti-Infective Targets: The pyrazolo[1,5-a]pyridine core has been used to develop potent agents against Mycobacterium tuberculosis (Mtb), highlighting its potential as a scaffold for new anti-infective drugs. acs.org
| Target Class | Specific Example | Therapeutic Area | Reference Compound Class |
| Protein Kinases | Pim-1, Flt-3 | Oncology | Pyrazolo[1,5-a]pyrimidines. nih.gov |
| CDK2, TRKA | Oncology | Pyrazolo[1,5-a]pyrimidines. nih.gov | |
| PI3Kδ | Inflammation (Asthma, COPD) | Indol-4-yl-pyrazolo[1,5-a]pyrimidines. nih.gov | |
| Tropomyosin Receptor Kinases (Trk) | Oncology | Pyrazolo[1,5-a]pyrimidines. mdpi.com | |
| GPCRs | EP1 Receptor | Overactive Bladder | Pyrazolo[1,5-a]pyridines. nih.gov |
| Anti-Infective | Mycobacterium tuberculosis | Tuberculosis | Pyrazolo[1,5-a]pyridine-3-carboxamides. acs.org |
| Other Enzymes | COX-2 | Inflammation | Pyrazolo[1,5-a]pyrimidines. researchgate.net |
Synergistic Approaches Combining Synthetic Chemistry with Biological Screening
The future of drug development for compounds like this compound lies in the tight integration of chemical synthesis and biological evaluation. This synergy allows for rapid cycles of design, synthesis, testing, and optimization.
Emerging strategies in this area involve:
High-Throughput Screening (HTS): HTS of diverse pyrazolo[1,5-a]pyrimidine libraries has been instrumental in identifying initial "hit" compounds against targets like B-Raf and Pim-1 kinases. nih.govnih.gov A focused library of derivatives around the this compound core could be rapidly synthesized and screened to identify lead compounds for various diseases.
Structure-Activity Relationship (SAR) Studies: Once a hit is identified, synthetic chemistry is used to create a series of analogs to explore the SAR. For instance, systematic modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to potent and selective inhibitors of numerous kinases, demonstrating how small structural changes can significantly impact biological activity. mdpi.comnih.govrsc.org
Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller molecular fragments to identify those that bind to a biological target. The pyrazolo[1,5-a]pyridine core itself could serve as a starting fragment, which is then elaborated and optimized through synthetic chemistry to build a potent inhibitor.
Development of this compound Derivatives as Chemical Biology Probes
Beyond direct therapeutic use, derivatives of this compound can be developed into valuable chemical probes to investigate biological processes. The inherent photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold make it an attractive core for developing fluorescent tools. nih.govrsc.org
Future applications in this domain include:
Fluorescent Probes: The pyrazolo[1,5-a]pyridine core has been successfully modified to create fluorescent probes for detecting pH changes within cells and for sensing specific analytes like sulfite. rsc.org Tailoring a this compound derivative could yield a probe with unique spectral properties for studying specific cellular environments or enzyme activities.
Affinity-Based Probes: By attaching a reactive group or a reporter tag (like biotin) to a this compound derivative that selectively binds a target protein, researchers can create probes for target identification, validation, and imaging.
Photoaffinity Labeling: Incorporating a photoreactive group would allow the compound to be permanently cross-linked to its biological target upon UV irradiation, enabling the precise identification of binding sites and interacting partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
